2-Bromo-6-(sulfamoylamino)naphthalene
Description
While direct data on 2-Bromo-6-(sulfamoylamino)naphthalene is absent in the provided evidence, its structural analogs suggest it belongs to a class of brominated naphthalene derivatives functionalized with sulfonamide-related groups. Such compounds are typically synthesized for applications in medicinal chemistry, materials science, or as intermediates in organic synthesis. The sulfamoylamino group (–NHSO₂NH₂) likely enhances hydrogen-bonding capacity and solubility compared to simpler bromonaphthalenes .
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
2-bromo-6-(sulfamoylamino)naphthalene |
InChI |
InChI=1S/C10H9BrN2O2S/c11-9-3-1-8-6-10(13-16(12,14)15)4-2-7(8)5-9/h1-6,13H,(H2,12,14,15) |
InChI Key |
UDMXFSNFBFJUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1NS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include bromonaphthalenes with sulfinyl, sulfonyl, hydroxyl, amino, or bromomethyl substituents. These modifications influence physical properties, reactivity, and applications.
Table 1: Comparative Analysis of Brominated Naphthalene Derivatives
Key Observations
Substituent Effects on Melting Points :
- Sulfinyl derivatives (8l, 8n, 8p) exhibit higher melting points (149–237°C) compared to sulfonyl analogs (e.g., 9l: 130–132°C) . Fluorine substitution at the ortho position (8l) raises the melting point compared to para-fluorine (8n), likely due to steric and packing differences.
- Bromomethyl-substituted naphthalenes (e.g., 2-Bromo-6-(bromomethyl)naphthalene) are liquid or low-melting solids, reflecting reduced crystallinity from flexible –CH₂Br groups .
Synthesis and Reactivity :
- Sulfinyl/sulfonyl derivatives are synthesized via oxidation of sulfide precursors using H₂O₂ in acetic acid .
- Bromination methods for naphthalenes (e.g., Br₂ in chlorinated solvents, N-bromosuccinimide) are critical for regioselectivity, though over-bromination can occur without careful control .
Spectral Characteristics :
- ¹H NMR signals for sulfinyl protons (e.g., δ 4.27–4.43 ppm in 8l) are distinct from sulfonyl analogs (δ 4.79 ppm in 9l), aiding in structural identification .
- Bromine atoms deshield adjacent protons, as seen in the aromatic δ 8.33–8.42 ppm range .
Functional Group Impact: Sulfamoylamino vs. – Amino vs. Bromomethyl: Amino groups (as in 6-Bromonaphthalen-2-amine) enable electrophilic substitution, while bromomethyl groups facilitate alkylation or cross-coupling reactions .
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